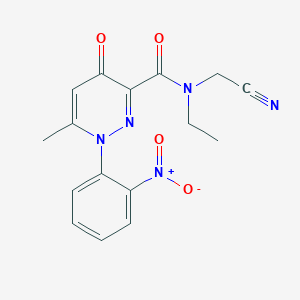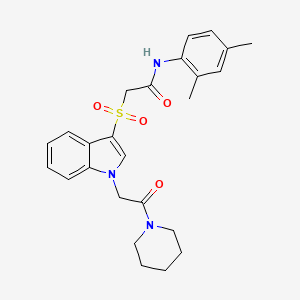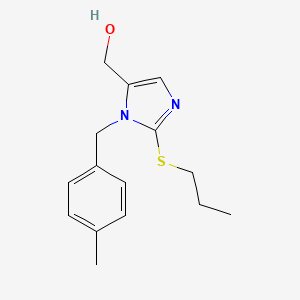
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a nitrophenyl group, a cyanomethyl group, and an ethyl group. These functional groups could potentially influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive. The cyanomethyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound known as AKOS008149340, N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, EN300-26681380, or Z826831530.
Pharmaceutical Applications
Anticancer Research: This compound has shown potential in the development of anticancer agents. Its unique structure allows it to interact with specific cellular pathways, potentially inhibiting the growth of cancer cells . Researchers are exploring its efficacy in targeting various cancer types, including breast and lung cancer.
Antimicrobial Agents: The compound’s structure suggests it could be effective against a range of microbial pathogens. Studies are investigating its use as a broad-spectrum antimicrobial agent, which could be crucial in the fight against antibiotic-resistant bacteria .
Chemical Synthesis
Heterocyclic Compound Synthesis: The compound is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are essential in the development of new pharmaceuticals and agrochemicals . Its reactivity makes it a versatile building block in organic synthesis.
Catalysis: Researchers are exploring the use of this compound as a catalyst in organic reactions. Its unique chemical properties can facilitate various catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing .
Material Science
Polymer Development: The compound is being studied for its potential in developing new polymers with unique properties. These polymers could have applications in various industries, including automotive, aerospace, and electronics .
Nanotechnology: Its incorporation into nanomaterials is being explored to enhance the properties of these materials. This could lead to advancements in fields such as drug delivery, imaging, and sensors .
Environmental Science
Pollution Control: The compound’s ability to interact with pollutants is being investigated for environmental cleanup applications. It could be used to develop new materials or methods for removing contaminants from water and soil .
Green Chemistry: Researchers are looking into its use in green chemistry applications, where it could help develop more sustainable chemical processes. This includes reducing the use of hazardous substances and minimizing waste .
Agricultural Science
Pesticide Development: The compound’s potential as a pesticide is being explored. Its unique chemical structure could make it effective against a variety of pests, helping to protect crops and improve agricultural yields .
Plant Growth Regulators: Studies are investigating its use as a plant growth regulator. It could help enhance plant growth and development, leading to more robust and productive crops .
Biotechnology
Enzyme Inhibition: The compound is being studied for its ability to inhibit specific enzymes. This could have applications in developing new biotechnological tools and therapies .
Genetic Research: Its potential role in genetic research is also being explored. It could be used to study gene expression and regulation, providing insights into various biological processes .
Medical Imaging
Contrast Agents: The compound’s properties make it a candidate for developing new contrast agents for medical imaging. These agents could improve the clarity and accuracy of imaging techniques such as MRI and CT scans .
Diagnostic Tools: Researchers are investigating its use in developing new diagnostic tools. It could help detect diseases at an earlier stage, improving patient outcomes .
Energy Storage
Battery Technology: The compound is being explored for its potential in developing new battery technologies. Its unique properties could lead to more efficient and longer-lasting batteries .
Supercapacitors: Studies are also looking into its use in supercapacitors, which are essential for energy storage and management in various applications .
将来の方向性
特性
IUPAC Name |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWJVWFOSMRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)
![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)
![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)
![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)
![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)